8-Fluoro-2,5-dimethylquinoline
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Overview
Description
8-Fluoro-2,5-dimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,5-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods often utilize more efficient and scalable processes, such as multicomponent one-pot reactions and solvent-free conditions. These methods aim to produce the compound in a more environmentally friendly and cost-effective manner .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2,5-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .
Scientific Research Applications
8-Fluoro-2,5-dimethylquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties
Mechanism of Action
The mechanism of action of 8-Fluoro-2,5-dimethylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 8-Fluoro-2,5-dimethylquinoline is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Biological Activity
8-Fluoro-2,5-dimethylquinoline is a fluorinated derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fluorine atom at the 8-position and two methyl groups at the 2 and 5-positions of the quinoline ring, which significantly enhance its lipophilicity and biological interactions. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Unique Structural Features
Position | Substituent | Impact on Activity |
---|---|---|
8 | Fluorine | Increases lipophilicity and reactivity |
2 | Methyl | Enhances overall stability |
5 | Methyl | Contributes to biological activity |
The unique positioning of substituents in this compound enhances its stability and reactivity compared to other derivatives, making it a subject of interest for pharmaceutical applications.
Antifungal Activity
Research has shown that derivatives of this compound exhibit significant antifungal activity. A study synthesized several carbonate derivatives of this compound and evaluated their efficacy against Pyricularia oryzae, the causative agent of rice blast disease. The compound 5q demonstrated protective activity at concentrations as low as 10 mg/L, outperforming the control fungicide tebufloquin .
Antibacterial Properties
The antibacterial activity of quinoline derivatives has been extensively documented. Compounds similar to this compound have exhibited strong antibacterial effects against various strains of bacteria. The fluorine substitution at the 8-position is believed to contribute significantly to this activity by enhancing membrane permeability and interactions with bacterial enzymes.
The biological mechanisms through which this compound exerts its effects involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in fungi and bacteria, leading to cell death.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
- Interference with Nucleic Acids : Similar compounds have been shown to interact with DNA or RNA synthesis pathways, which may also apply to this compound.
Case Studies
- Antifungal Efficacy Against P. oryzae :
- Antimalarial Activity Evaluation :
-
Antibacterial Studies :
- Study : Evaluation of various quinoline derivatives.
- Findings : Strong antibacterial properties were noted, particularly against Gram-positive bacteria.
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
8-fluoro-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-3-6-10(12)11-9(7)5-4-8(2)13-11/h3-6H,1-2H3 |
InChI Key |
PLVQOLKNXLQQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)F)C |
Origin of Product |
United States |
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